TUG-770
Overview
Description
TUG-770 is a highly potent agonist of the free fatty acid receptor 1, also known as G-protein coupled receptor 40. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of type 2 diabetes. By enhancing glucose-stimulated insulin secretion from pancreatic beta cells, this compound offers a promising approach to managing blood glucose levels in diabetic patients .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TUG-770 involves several key steps. The starting material is 3-[4-[2-[2-(cyanomethyl)phenyl]ethynyl]-2-fluorophenyl]propanoic acid. The synthesis typically involves the following steps:
Formation of the cyanomethyl intermediate: This step involves the reaction of a suitable precursor with cyanomethyl reagents under controlled conditions.
Ethynylation: The intermediate is then subjected to ethynylation to introduce the ethynyl group.
Fluorination: The ethynylated intermediate undergoes fluorination to introduce the fluorine atom.
Final coupling: The final step involves coupling the fluorinated intermediate with propanoic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow chemistry, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
TUG-770 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to yield oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the fluorine and ethynyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different pharmacological properties and are often studied for their potential therapeutic applications .
Scientific Research Applications
TUG-770 has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study the behavior of free fatty acid receptor agonists and their interactions with other molecules.
Biology: In biological research, this compound is used to investigate the role of free fatty acid receptors in cellular signaling and metabolism.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of type 2 diabetes.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting free fatty acid receptors.
Mechanism of Action
TUG-770 exerts its effects by binding to and activating the free fatty acid receptor 1. This receptor is primarily expressed in pancreatic beta cells and plays a crucial role in regulating insulin secretion. Upon activation by this compound, the receptor triggers a signaling cascade that enhances glucose-stimulated insulin secretion. This mechanism involves the activation of G-proteins, which in turn activate downstream effectors such as adenylate cyclase and phospholipase C. These effectors increase intracellular calcium levels and cyclic adenosine monophosphate, ultimately leading to enhanced insulin secretion .
Comparison with Similar Compounds
Similar Compounds
TAK-875: Another potent agonist of the free fatty acid receptor 1, TAK-875 has been studied for its potential in treating type 2 diabetes. it has been associated with liver toxicity, which limits its clinical use.
AMG 837: This compound is also a free fatty acid receptor 1 agonist with similar pharmacological properties to TUG-770.
Uniqueness of this compound
This compound stands out due to its favorable physicochemical and pharmacokinetic properties. It exhibits high potency, selectivity, and oral bioavailability, making it a promising candidate for further development. Additionally, this compound has demonstrated sustained efficacy in normalizing glucose tolerance in diet-induced obese mice, an effect that is maintained even after chronic dosing .
Properties
IUPAC Name |
3-[4-[2-[2-(cyanomethyl)phenyl]ethynyl]-2-fluorophenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO2/c20-18-13-14(6-8-17(18)9-10-19(22)23)5-7-15-3-1-2-4-16(15)11-12-21/h1-4,6,8,13H,9-11H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZUBVPJNPVIIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)C#CC2=CC(=C(C=C2)CCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735197 | |
Record name | 3-(4-{[2-(Cyanomethyl)phenyl]ethynyl}-2-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402601-82-4 | |
Record name | 3-(4-{[2-(Cyanomethyl)phenyl]ethynyl}-2-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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